4-Nitrophenyl octanoate
Overview
Description
4-Nitrophenyl octanoate, also known as caprylic acid 4-nitrophenyl ester or octanoic acid 4-nitrophenyl ester, is an organic compound with the molecular formula C14H19NO4 and a molecular weight of 265.30 g/mol . This compound is commonly used in biochemical research and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
4-Nitrophenyl caprylate, also known as 4-Nitrophenyl octanoate, is a compound with the molecular formula C14H19NO4 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that 4-nitrophenyl esters are used to prepare acylation synthons rapidly . These synthons are then used for the acylation of biomolecules, a standard method for indirect radiolabelling .
Biochemical Pathways
4-Nitrophenyl caprylate is known to be hydrolyzed by esterases . Esterases are enzymes that catalyze the hydrolysis of esters into an acid and alcohol. In the case of 4-Nitrophenyl caprylate, the esterase EstMY was found to hydrolyze it . This reaction is part of the broader ester hydrolysis pathway, which plays a crucial role in the metabolism of lipids.
Pharmacokinetics
Its use in the preparation of acylation synthons for indirect radiolabelling suggests that it may have potential applications in drug delivery and diagnostic imaging .
Result of Action
The hydrolysis of 4-Nitrophenyl caprylate by esterases results in the production of 4-Nitrophenol and caprylic acid . This reaction is reversible and can lead to the formation of the original ester under certain conditions .
Action Environment
The action of 4-Nitrophenyl caprylate, like many other biochemical reactions, can be influenced by various environmental factors. For instance, the activity of the esterase EstMY, which hydrolyzes 4-Nitrophenyl caprylate, was found to be highest at 35°C and pH 8.5 . This suggests that the efficacy of 4-Nitrophenyl caprylate could be influenced by temperature and pH.
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl caprylate plays a crucial role in biochemical reactions as a substrate for various enzymes. It is commonly used to study the activity of lipases and esterases, which catalyze the hydrolysis of ester bonds. When 4-Nitrophenyl caprylate is hydrolyzed by these enzymes, it releases 4-nitrophenol, which can be quantitatively measured due to its yellow color. This property makes it an excellent tool for monitoring enzyme kinetics and activity.
Cellular Effects
4-Nitrophenyl caprylate influences various cellular processes by acting as a substrate for enzymes involved in lipid metabolism. It can affect cell signaling pathways by modulating the activity of lipases and esterases, which are crucial for the breakdown and synthesis of lipids . Additionally, the hydrolysis of 4-Nitrophenyl caprylate can impact gene expression and cellular metabolism by altering the levels of 4-nitrophenol and other metabolites within the cell .
Molecular Mechanism
The molecular mechanism of 4-Nitrophenyl caprylate involves its interaction with lipases and esterases. These enzymes bind to 4-Nitrophenyl caprylate and catalyze the hydrolysis of the ester bond, resulting in the formation of 4-nitrophenol and caprylic acid . This reaction is essential for studying enzyme kinetics and understanding the catalytic efficiency of lipases and esterases. The release of 4-nitrophenol can be monitored spectrophotometrically, providing insights into the enzyme’s activity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrophenyl caprylate can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures (2-8°C), but it can degrade over time, especially under conditions of high temperature or prolonged exposure to light . Long-term studies have shown that the hydrolysis of 4-Nitrophenyl caprylate by lipases and esterases can lead to changes in cellular function, including alterations in lipid metabolism and enzyme activity .
Dosage Effects in Animal Models
The effects of 4-Nitrophenyl caprylate vary with different dosages in animal models. At low doses, it serves as a useful substrate for studying enzyme activity without causing significant toxicity . At high doses, 4-Nitrophenyl caprylate can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These threshold effects are important for determining the appropriate dosage for experimental studies and avoiding adverse effects in animal models.
Metabolic Pathways
4-Nitrophenyl caprylate is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of the ester bond, resulting in the formation of 4-nitrophenol and caprylic acid . These metabolites can further participate in various metabolic processes, including energy production and synthesis of other biomolecules
Transport and Distribution
Within cells and tissues, 4-Nitrophenyl caprylate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can interact with target enzymes . The distribution of 4-Nitrophenyl caprylate within cells can influence its activity and effectiveness as a substrate in biochemical assays .
Subcellular Localization
The subcellular localization of 4-Nitrophenyl caprylate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures that 4-Nitrophenyl caprylate is available to interact with the appropriate enzymes and participate in biochemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl octanoate can be synthesized through the esterification of octanoic acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl octanoate undergoes various chemical reactions, including hydrolysis, transesterification, and reduction .
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the ester bond in the presence of water, often catalyzed by acids or bases.
Transesterification: This reversible reaction occurs in the presence of alcohols and can be catalyzed by lipases or chemical catalysts.
Major Products:
Hydrolysis: Produces octanoic acid and 4-nitrophenol.
Transesterification: Produces different esters depending on the alcohol used.
Reduction: Produces 4-aminophenyl octanoate.
Scientific Research Applications
4-Nitrophenyl octanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a substrate in enzymatic assays to study the activity of esterases and lipases.
Biology: Used in the study of enzyme kinetics and mechanisms.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
- 4-Nitrophenyl butyrate
- 4-Nitrophenyl acetate
- 4-Nitrophenyl palmitate
Comparison: 4-Nitrophenyl octanoate is unique due to its specific chain length, which influences its solubility, reactivity, and interaction with enzymes. Compared to shorter-chain esters like 4-nitrophenyl acetate, it has different hydrolysis rates and substrate specificity . Longer-chain esters like 4-nitrophenyl palmitate have different physical properties and applications .
Properties
IUPAC Name |
(4-nitrophenyl) octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-3-4-5-6-7-14(16)19-13-10-8-12(9-11-13)15(17)18/h8-11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIDEJQGAZSTES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075166 | |
Record name | Octanoic acid, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956-10-1 | |
Record name | 4-Nitrophenyloctanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1956-10-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122034 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octanoic acid, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrophenyl caprylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-nitrophenyl octanoate useful in studying esterases?
A: this compound serves as a convenient substrate for studying esterases because its hydrolysis reaction is easily detectable. When the ester bond in this compound is cleaved by an esterase, it releases 4-nitrophenol. [, ] 4-Nitrophenol exhibits a yellow color, allowing for a simple visual assessment of enzyme activity. [] This color change can be quantified using spectrophotometry, providing a precise measurement of enzyme activity. [, ]
Q2: How does the length of the fatty acid chain in the substrate affect its interaction with esterases?
A: Research suggests that the length of the fatty acid chain can influence the substrate's interaction with esterases. For instance, one study utilizing engineered Escherichia coli to express an esterase found that the enzyme exhibited higher activity towards this compound compared to 4-nitrophenyl palmitate, indicating a preference for shorter carbon chains. [] This suggests that the enzyme's active site might be better suited for accommodating and interacting with shorter chain substrates. Similarly, a study characterizing a novel lipase, LipB, from Aspergillus niger F044 revealed this compound as the optimal substrate. [] This specificity highlights the importance of substrate structure in enzyme-substrate interactions.
Q3: Beyond its use in enzymatic studies, are there any potential applications of this compound being explored?
A: While this compound is primarily recognized as a tool in biochemical research, one research project is investigating its potential in addressing a significant environmental challenge. The project explores the use of genetically engineered Escherichia coli that produce an esterase capable of breaking down lipids. [] These lipids, often accumulating as fatbergs in sewer systems, pose a persistent problem for wastewater management. [] The researchers propose introducing the engineered bacteria into bioreactors containing isolated fatberg material. [] The esterase produced by the bacteria would then break down the lipids into glycerol and fatty acids. [] This breakdown could potentially prevent the lipids from resolidifying and reduce the formation of new fatbergs, offering a more sustainable solution for wastewater treatment. []
- Engineered Escherichia coli with estA Gene Produces an Esterase to Break Ester Bonds Between Fatty Acids and 4-Nitrophenol.
- [Cloning, expression and characterization of a novel lipase gene lipB from Aspergillus niger F044].
- Plant biochemistry of xenobiotics. Purification and properties of a wheat esterase hydrolyzing the plasticizer chemical, bis(2-ethylhexyl)phthalate.
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